molecular formula C18H19IN2O B15179209 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide CAS No. 94200-73-4

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide

Cat. No.: B15179209
CAS No.: 94200-73-4
M. Wt: 406.3 g/mol
InChI Key: LUGQFHOMXFLHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide is a chemical compound with the molecular formula C16H17IN2O It is known for its unique structure, which includes a pyrido[4,3-b]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide typically involves the reaction of 1,2,5-trimethyl-6H-pyrido[4,3-b]carbazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted pyrido[4,3-b]carbazole derivatives.

Scientific Research Applications

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
  • 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium chloride

Uniqueness

Compared to its analogs, 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide exhibits unique reactivity due to the presence of the iodide group, which can participate in various substitution reactions. This makes it a valuable compound for synthetic chemistry and research applications.

Properties

CAS No.

94200-73-4

Molecular Formula

C18H19IN2O

Molecular Weight

406.3 g/mol

IUPAC Name

1,2,5-trimethyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium-9-ol;iodide

InChI

InChI=1S/C18H18N2O.HI/c1-10-13-6-7-20(3)11(2)14(13)9-16-15-8-12(21)4-5-17(15)19-18(10)16;/h4-9,18-19,21H,1-3H3;1H

InChI Key

LUGQFHOMXFLHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C(=C2C=C3C1[NH2+]C4=C3C=C(C=C4)O)C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.